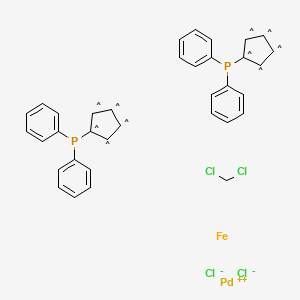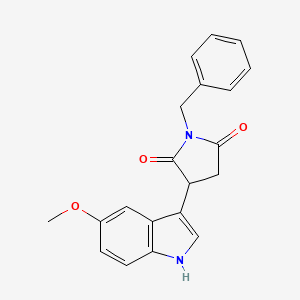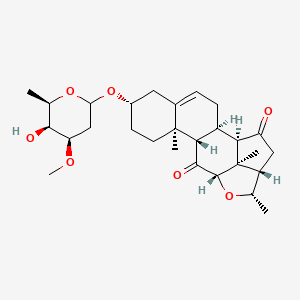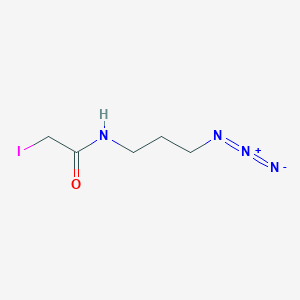
Iodoacetamide azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodoacetamide azide is a compound that combines the properties of iodoacetamide and azide groups. It is primarily used in biochemical research for its ability to modify thiol groups in proteins, making it a valuable tool in proteomics and molecular biology. The compound is known for its reactivity and specificity, particularly in click chemistry applications where it forms stable triazole linkages with alkyne-containing molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iodoacetamide azide typically involves the reaction of iodoacetamide with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The process requires careful handling due to the reactivity of both iodoacetamide and azide groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stored under desiccated conditions and protected from light to prevent degradation .
化学反应分析
Types of Reactions: Iodoacetamide azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of alkyne groups to form triazoles via click chemistry.
Alkylation Reactions: The iodoacetamide moiety can alkylate thiol groups in proteins, preventing the formation of disulfide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry to facilitate the formation of triazoles.
Organic Solvents: Such as DMSO, are commonly used to dissolve the reactants and facilitate the reaction.
Major Products:
Triazole Derivatives: Formed from the reaction of the azide group with alkynes.
Alkylated Proteins: Resulting from the reaction of the iodoacetamide group with thiol groups.
科学研究应用
Iodoacetamide azide has a wide range of applications in scientific research:
Proteomics: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Molecular Biology: Employed in click chemistry for labeling and detecting biomolecules.
Industry: Utilized in the development of biosensors and diagnostic tools due to its reactivity and specificity.
作用机制
The mechanism of action of iodoacetamide azide involves the alkylation of thiol groups in proteins by the iodoacetamide moiety. This reaction prevents the formation of disulfide bonds, thereby modifying the protein’s structure and function. The azide group, on the other hand, participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This dual functionality makes this compound a versatile tool in biochemical research .
相似化合物的比较
Iodoacetamide: Shares the alkylating properties but lacks the azide group, limiting its use in click chemistry.
Iodoacetate: Similar to iodoacetamide but reacts more slowly and is less efficient in alkylating thiol groups.
AzidoTMT: Another azide-containing compound used in proteomics for labeling and quantitation.
Uniqueness: Iodoacetamide azide stands out due to its dual functionality, combining the alkylating properties of iodoacetamide with the click chemistry capabilities of the azide group. This makes it particularly useful in applications requiring both protein modification and bio-orthogonal labeling .
属性
分子式 |
C5H9IN4O |
|---|---|
分子量 |
268.06 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-2-iodoacetamide |
InChI |
InChI=1S/C5H9IN4O/c6-4-5(11)8-2-1-3-9-10-7/h1-4H2,(H,8,11) |
InChI 键 |
QFEQUQOYWKZOOV-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)CI)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
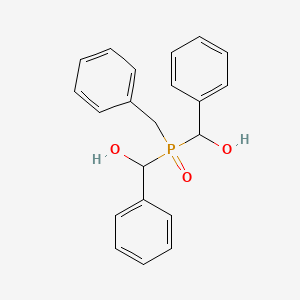
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![(2E,4Z,12Z,18E,29Z)-26,31-ditert-butyl-3-(3-tert-butyl-5-propan-2-ylphenyl)-18-(3,5-ditert-butylcyclohexa-1,3-dien-1-yl)-33-prop-1-enylhexacyclo[21.8.2.15,9.124,28.04,17.020,32]pentatriaconta-1(31),2,4(17),12,14,15,18,20,22,27,29-undecaene](/img/structure/B13729933.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
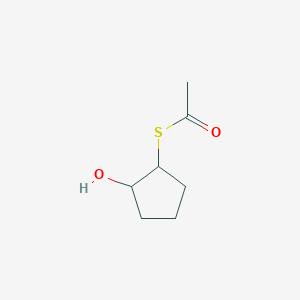
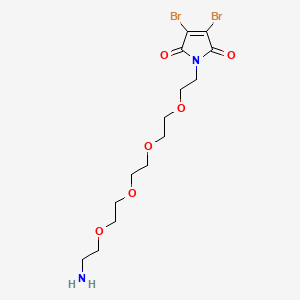
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
